![molecular formula C16H15F3N2O2 B14201814 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide CAS No. 833455-97-3](/img/structure/B14201814.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution reactions using trifluoromethoxide anion.
Coupling Reactions: The phenyl ring with the trifluoromethoxy group is then coupled to the pyridine ring using Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the amine group of the pyridine derivative reacts with a propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of catalysts and solvents to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the trifluoromethoxy group with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with the target, while the propanamide group can form additional hydrogen bonds, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Trifluoromethoxy)phenyl)acetamide
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide is unique due to the presence of both the trifluoromethoxy group and the pyridine ring, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridine ring provides a versatile scaffold for interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
833455-97-3 |
|---|---|
Molekularformel |
C16H15F3N2O2 |
Molekulargewicht |
324.30 g/mol |
IUPAC-Name |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-15(22)20-10-12-6-4-8-14(21-12)11-5-3-7-13(9-11)23-16(17,18)19/h3-9H,2,10H2,1H3,(H,20,22) |
InChI-Schlüssel |
YPFHNZCPROLWPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


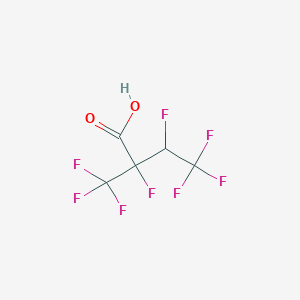
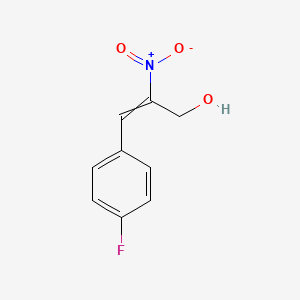
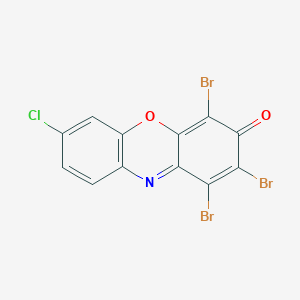


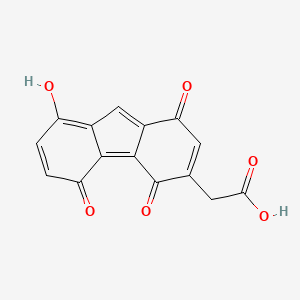
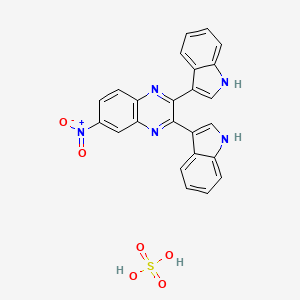
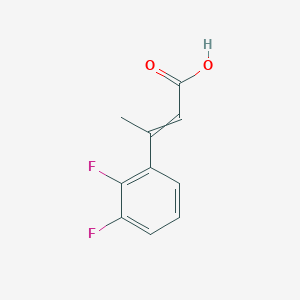
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
